molecular formula C2N2O4S B1614899 Sulphonyl diisocyanate CAS No. 4223-09-0

Sulphonyl diisocyanate

Cat. No. B1614899
M. Wt: 148.1 g/mol
InChI Key: BUXTXUBQAKIQKS-UHFFFAOYSA-N
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Patent
US04602942

Procedure details

The sulfonamide of Example 5 (5.0 g) was stirred in 75 mL dry xylenes with 0.1 g DABCO® and 1.9 mL n-butylisocyanate, then heated to reflux (138°) with a dry ice condenser in place. Phosgene gas was introduced into the vessel above the liquid level until the reaction temperature dropped below 130°. As phosgene was absorbed by the reactants, a gradual rise in reaction temperature was observed. Heating was continued until the reaction temperature remained constant, indicating complete consumption of the sulfonamide starting material (ca. 2 hrs). Evaporation of the xylenes after filtration under nitrogen to remove traces of solid gave crude sulfonyl isocyanate as a viscous oil, IR (neat) 2250 cm-1.
Name
sulfonamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2](C1C=C(C2C=CC=CC=2)C=CC=1C(OC)=O)(=[O:4])=[O:3].C1N2CCN(CC2)C1.C([N:33]=[C:34]=[O:35])CCC.[C:36](Cl)(Cl)=[O:37]>>[S:2]([N:1]=[C:36]=[O:37])([N:33]=[C:34]=[O:35])(=[O:3])=[O:4]

Inputs

Step One
Name
sulfonamide
Quantity
5 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(CCC)N=C=O
Name
xylenes
Quantity
75 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (138°) with a dry ice condenser in place
ADDITION
Type
ADDITION
Details
dropped below 130°
CUSTOM
Type
CUSTOM
Details
As phosgene was absorbed by the reactants
CUSTOM
Type
CUSTOM
Details
a gradual rise in reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
consumption of the sulfonamide starting material (ca. 2 hrs)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the xylenes
FILTRATION
Type
FILTRATION
Details
after filtration under nitrogen
CUSTOM
Type
CUSTOM
Details
to remove traces of solid

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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